![molecular formula C26H20Br2N4O6 B14245160 4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide CAS No. 213988-85-3](/img/structure/B14245160.png)
4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is a complex organic compound known for its unique structural and electrochemical properties. This compound belongs to the class of bipyridinium derivatives, which are widely studied for their applications in supramolecular chemistry, electrochromic devices, and molecular electronics .
Vorbereitungsmethoden
The synthesis of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the formation of the desired oligomers. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide undergoes various types of chemical reactions, including:
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, which allows it to participate in various electron transfer processes. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, leading to changes in its electronic and optical properties .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is unique due to its specific structural features and redox properties. Similar compounds include:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: This compound has similar redox properties but different substituents, leading to variations in its electrochemical behavior.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a biphenyl spacer, which affects its electronic communication between the bipyridinium units.
These comparisons highlight the uniqueness of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide in terms of its specific applications and properties.
Eigenschaften
CAS-Nummer |
213988-85-3 |
|---|---|
Molekularformel |
C26H20Br2N4O6 |
Molekulargewicht |
644.3 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2-[4-[1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dibromide |
InChI |
InChI=1S/C26H20N4O6.2BrH/c31-25(21-1-5-23(6-2-21)29(33)34)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-26(32)22-3-7-24(8-4-22)30(35)36;;/h1-16H,17-18H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VAMXKNCVYMRFCR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


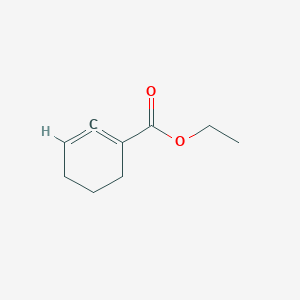
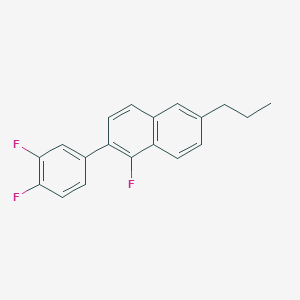
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
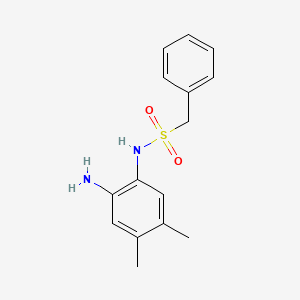
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
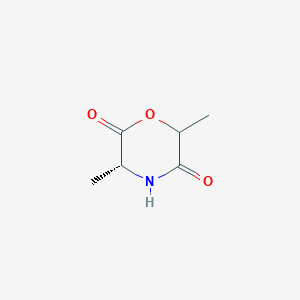
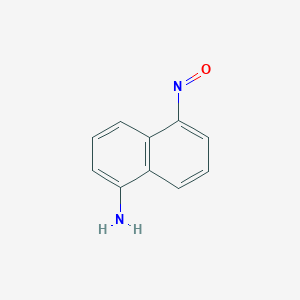
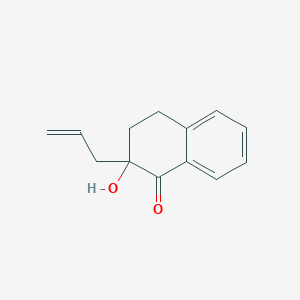
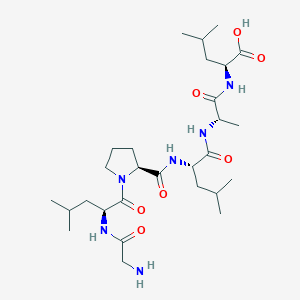
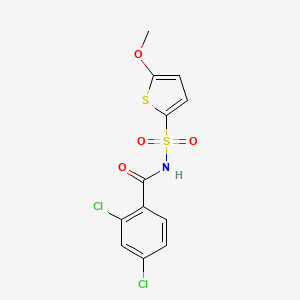
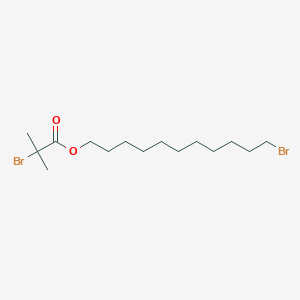
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
